2-Chloro-5-(trichloromethyl)pyridine

Descripción

Nomenclature and Chemical Identity

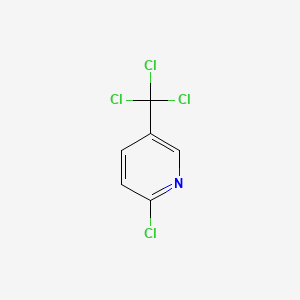

2-Chloro-5-(trichloromethyl)pyridine is a synthetic organic compound with the molecular formula C₆H₃Cl₄N. scbt.com Its structure consists of a pyridine (B92270) ring substituted with a chlorine atom at the second position and a trichloromethyl group at the fifth position.

CAS Registry Number (69045-78-9)

The Chemical Abstracts Service (CAS) has assigned the unique identifier 69045-78-9 to this compound. scbt.comnist.govchemicalbook.com This number ensures unambiguous identification in databases and scientific literature.

UNII Identifier (7YHC64YM0S)

The FDA UNII (Unique Ingredient Identifier) for this compound is 7YHC64YM0S. chemicalbook.com This identifier is used for substances in drugs, biologics, foods, and devices.

Synonyms and Other Identifiers

This compound is known by several other names in chemical literature and databases. These synonyms include:

Pyridine, 2-chloro-5-(trichloromethyl)- nist.govchemicalbook.com

2-chloro-5-trichloromethyl-pyridine nist.gov

5-Chloro-2-trichloromethyl pyridine nist.gov

Additional identifiers include its MDL number, MFCD00160145, and its CBNumber, CB8247348. chemicalbook.com

Contextual Significance within Pyridine Chemistry

Classification as a Synthetic Organic Pyridine Derivative

This compound is classified as a synthetic organic pyridine derivative. chemicalbook.comgoogle.com It is not a naturally occurring compound but is synthesized for use as an intermediate in the production of other chemicals. google.com The synthesis process can involve multiple steps, starting from materials like 3-methylpyridine (B133936). google.com Its identity as a halogenated pyridine derivative makes it a valuable building block in organic synthesis. sigmaaldrich.com

Relevance of the Pyridine Ring System in Heterocyclic Chemistry

Pyridine is a fundamental heterocyclic aromatic organic compound, composed of a six-membered ring with five carbon atoms and one nitrogen atom. wisdomlib.orgnumberanalytics.com This structure is a core component in many synthetic compounds. wisdomlib.org The pyridine ring system is of great significance in heterocyclic chemistry due to its presence in a vast number of pharmaceuticals, agrochemicals, and other materials. numberanalytics.comacsgcipr.org

The electronic structure of pyridine is similar to that of benzene (B151609), with six pi electrons in a conjugated system, which confers aromatic stability. libretexts.org The nitrogen atom in the ring is sp² hybridized and has a lone pair of electrons in an sp² orbital that lies in the plane of the ring and does not participate in the aromatic system. libretexts.org This nitrogen atom makes pyridine and its derivatives capable of undergoing nucleophilic substitution reactions more readily than similar benzene compounds. msu.edu The stability and reactivity of the pyridine ring make it a versatile scaffold in the synthesis of complex molecules. numberanalytics.comacsgcipr.org

Historical Perspectives and Early Research Trajectories

Research into this compound gained momentum in the latter half of the 20th century, driven by the growing demand for effective agrochemicals. guidechem.comgoogleapis.com Early investigations, particularly from the late 1970s and early 1980s, focused on establishing viable industrial synthesis routes for this compound. googleapis.comgoogle.com

A significant challenge in early research was the development of a cost-effective and efficient manufacturing process. One of the initial approaches involved the multi-step synthesis from 2-amino-5-methyl pyridine, a method deemed industrially impractical due to the high cost of the starting material and the complexity of the reaction steps. googleapis.comgoogle.com A major breakthrough came with the development of processes using β-picoline (3-methylpyridine), a more economical starting material. googleapis.comgoogle.com

Patents from this era detail methods for the gas-phase chlorination of β-picoline at high temperatures (300 to 500°C). googleapis.comepo.org This process involves the simultaneous chlorination of the pyridine ring at the 2-position and the methyl group at the 5-position. epo.org However, controlling the reaction to achieve a high yield of the desired product was difficult, as various chlorinated by-products could be formed. epo.orggoogle.com Subsequent research focused on refining these methods, such as the chlorination of 2-chloro-5-methylpyridine (B98176), which could be derived from β-picoline. epo.org These early efforts firmly established this compound as a key intermediate for producing certain herbicidal compounds. epo.orgepo.org

Table 2: Selected Early Synthesis Patents

| Patent | Year | Starting Material | Method Summary |

|---|---|---|---|

| EP0009212A1 | 1980 | β-picoline | High-temperature (300-500°C) gas-phase reaction with chlorine in the presence of an inert diluent. googleapis.comgoogle.com |

| EP0121320A1 | 1984 | 2-oxo-5-methyl-5,6-dihalopiperidine | Contacting the dihalo compound with a chlorinating agent like phosphorus oxychloride to form 2-chloro-5-methylpyridine, which is then further chlorinated. epo.org |

| CN104610137A | 2015 (describes earlier methods) | 3-picoline or 2-chloro-5-methylpyridine (CCMP) | Discusses two historical methods: chlorination of CCMP (good selectivity, high cost) and direct chlorination of 3-picoline (poor selectivity, more by-products). google.com |

Current Research Landscape and Future Directions

The contemporary significance of this compound remains tied to its role as a critical precursor, particularly for fluorine-containing pyridine derivatives. nih.govgoogle.com The primary application is in the synthesis of 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), which are themselves valuable intermediates. nih.govjst.go.jpjst.go.jp This is typically achieved through a fluorination reaction where the trichloromethyl group (-CCl₃) is converted into a trifluoromethyl group (-CF₃). chemicalbook.com

These trifluoromethylpyridine compounds are essential for manufacturing a range of modern agrochemicals, including high-efficiency herbicides like fluazifop-butyl (B166162) and fungicides. nih.govgoogle.comjst.go.jp The biological activity of these final products is often enhanced by the unique physicochemical properties of the trifluoromethyl group. nih.gov

Current research is largely focused on optimizing the synthesis of this compound and its derivatives. google.comgoogle.com Efforts are directed towards developing novel catalytic systems and reaction conditions to improve yield, selectivity, and safety while reducing production costs and environmental impact. google.comgoogle.compatsnap.com For instance, newer methods explore different catalysts like iron chloride or cobalt chloride and may use photocatalysis to initiate the chlorination reactions under more controlled conditions. google.com

The future of this compound is directly linked to the innovation pipeline in the agrochemical and pharmaceutical industries. nih.govasianpubs.org As the need for new, more effective, and environmentally benign crop protection agents grows, the demand for versatile chemical building blocks like this compound is expected to persist. nih.gov Its potential extends to being a scaffold for creating novel bioactive molecules with applications beyond agriculture, including in medicinal chemistry. asianpubs.org

Table 3: Key Compounds Synthesized from this compound

| Precursor | Synthesized Compound | Application/Significance of Synthesized Compound |

|---|---|---|

| This compound | 2-Chloro-5-(trifluoromethyl)pyridine | Key intermediate for herbicides like fluazifop (B150276). nih.govjst.go.jpchemicalbook.com |

| This compound | 2,3-Dichloro-5-(trichloromethyl)pyridine | Intermediate that can be fluorinated to produce 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). nih.govjst.go.jp |

Table of Mentioned Compounds

| Compound Name | Synonym(s) |

|---|---|

| 2-Amino-5-methyl pyridine | - |

| 2-Chloro-5-(chloromethyl)pyridine (B46043) | CCMP |

| 2-Chloro-5-(trifluoromethyl)pyridine | 2,5-CTF |

| 2-Chloro-5-methylpyridine | - |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | 2,3,5-DCTC |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 2,3,5-DCTF |

| 2-oxo-5-methyl-5,6-dihalopiperidine | - |

| 3-Methylpyridine | β-picoline |

| Cobalt chloride | - |

| Fluazifop-butyl | - |

| Iron chloride | - |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-5-(trichloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl4N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJIVLGVKMTBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4028967 | |

| Record name | 2-Chloro-5-trichloromethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4028967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Pyridine, 2-chloro-5-(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

69045-78-9 | |

| Record name | 2-Chloro-5-trichloromethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69045-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-trichloromethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069045789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-chloro-5-(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-5-trichloromethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4028967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 2-chloro-5-(trichloromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YHC64YM0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 2 Chloro 5 Trichloromethyl Pyridine

Synthetic Routes from Precursor Compounds

One major industrial pathway involves a multi-step synthesis starting from 3-methylpyridine (B133936). This route is characterized by a sequence of reactions that first modify the pyridine (B92270) ring and then chlorinate the methyl side chain.

The initial step in this sequence is the N-oxidation of 3-methylpyridine to form 3-methylpyridine N-oxide. This transformation is a highly exothermic reaction and is typically achieved by treating 3-methylpyridine with an oxidizing agent. chemicalbook.com Common methods include the use of hydrogen peroxide in glacial acetic acid or 40% peracetic acid. epo.org The reaction's high heat output necessitates careful thermal management to prevent runaway reactions. chemicalbook.com Research has focused on optimizing this step for safety and efficiency, with methods like using micro-reactors to improve heat exchange and control, thereby allowing for faster, more controlled oxidation. google.com The product, 3-methylpyridine N-oxide, is a crystalline solid that serves as a crucial intermediate for the next stage of synthesis. google.com

Table 1: N-oxidation of 3-Methylpyridine

| Oxidizing Agent | Solvent | Notes | Reference(s) |

|---|---|---|---|

| Hydrogen Peroxide | Glacial Acetic Acid | A common method for preparation. | epo.org |

| Peracetic Acid (40%) | Sodium Acetate | An alternative oxidation procedure. | epo.org |

| Hydrogen Peroxide | Water / Catalyst | Used in micro-reactor systems for better control. | google.com |

The 3-methylpyridine N-oxide produced in the previous step is then chlorinated to introduce a chlorine atom onto the pyridine ring. This reaction typically yields a mixture of isomers, primarily 2-chloro-3-methylpyridine (B94477) and the desired 2-chloro-5-methylpyridine (B98176). google.com A common chlorinating agent for this conversion is phosphorus oxychloride (POCl₃). The reaction can be performed in the presence of a basic organic nitrogen compound and a diluent at controlled temperatures. Alternative chlorinating agents include sulfonyl or sulfamoyl chlorides. Continuous flow methods have also been developed, where a solution of the pyridine oxide is mixed with a chlorinating agent like phosgene (B1210022) or thionyl chloride to improve product stability and yield.

The final step in this pathway is the exhaustive chlorination of the methyl group of 2-chloro-5-methylpyridine to form the trichloromethyl group. This is a radical reaction where chlorine gas is passed through a solution of 2-chloro-5-methylpyridine. The process is conducted in the presence of a free radical initiator, which facilitates the substitution of the hydrogen atoms on the methyl side chain with chlorine atoms. This reaction ultimately produces 2-chloro-monochloromethylpyridine, 2-chloro-dichloromethylpyridine, and the target compound, 2-chloro-5-(trichloromethyl)pyridine. The solution of 2-chloro-5-methylpyridine from the previous step can often be used directly for this subsequent chlorination.

The side-chain chlorination of 2-chloro-5-methylpyridine requires the formation of chlorine radicals, a process initiated by specific chemical agents or by the application of ultraviolet light. google.com These radical initiators are crucial for the reaction to proceed. Examples of commonly used initiators include aliphatic azo-compounds, such as 2,2'-azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO). google.com The initiator is typically added in catalytic amounts, ranging from 0.01% to 10% relative to the substrate. google.com The initiator can be added intermittently or continuously throughout the chlorination process to maintain a steady supply of radicals and drive the reaction to completion. google.com During the reaction, hydrogen chloride is produced, which can form a hydrochloride salt with the pyridine nitrogen; this is often neutralized with a basic solution to maintain the pH in an optimal range for the radical reaction to continue efficiently. google.com

An alternative, more direct industrial process involves the high-temperature, gas-phase chlorination of β-picoline (3-methylpyridine). google.com This method bypasses the multi-step route of N-oxidation and subsequent chlorination by reacting β-picoline directly with chlorine gas at temperatures ranging from 300 to 500°C. google.com The reaction is performed in the presence of an inert diluent, such as nitrogen or various halogenated hydrocarbons like carbon tetrachloride.

This gas-phase process is advantageous due to its simplicity and high yield, which can range from 30% to 60% based on the starting β-picoline. google.com The reaction proceeds through a sequence of chlorinations, starting with the formation of monochloromethyl and dichloromethyl intermediates, eventually leading to the desired this compound. The residence time in the reaction zone is a critical parameter, typically controlled within a range of 0.5 to 60 seconds.

Table 2: Direct Gas-Phase Chlorination of β-Picoline

| Parameter | Value/Condition | Purpose/Note | Reference(s) |

|---|---|---|---|

| Starting Material | β-Picoline (3-Methylpyridine) | Economical starting material. | google.com |

| Reagent | Chlorine Gas | Source of chlorine for both ring and side-chain chlorination. | google.com |

| Temperature | 300 - 500°C | High temperature required for gas-phase radical reaction. | google.com |

| Phase | Gaseous Phase | Reaction of vaporized precursor with chlorine gas. | |

| Residence Time | 0.5 - 60 seconds | Controlled to optimize product yield. | |

| Diluent | Nitrogen, Halogenated Methane/Ethane | Used to control reaction and temperature. | google.com |

| Yield | 30 - 60% | Considered a high-yield industrial process. | google.com |

Synthesis from 2-Chloro-5-chloromethylpyridine

Another synthetic route involves the further chlorination of partially chlorinated precursors, such as 2-chloro-5-methylpyridine or 2-chloro-5-chloromethylpyridine. epo.orgnih.gov This strategy allows for a more controlled, stepwise approach to obtaining the final product.

Starting with 2-chloro-5-methylpyridine, the synthesis of this compound is achieved through exhaustive chlorination of the methyl group. epo.org This transformation is typically carried out by reacting 2-chloro-5-methylpyridine with elemental chlorine. google.com To facilitate the reaction, a free-radical initiator is often employed. epo.org

The chlorination of 2-chloro-5-chloromethylpyridine proceeds under liquid-phase conditions to yield the target compound. nih.gov However, a significant challenge in this process is controlling the reaction to prevent the formation of polychlorinated by-products, as the reaction does not always proceed uniformly. google.com

Alternative and Emerging Synthetic Strategies

Research has led to the development of alternative synthetic pathways that may offer advantages in terms of starting materials or reaction control.

One such multi-step method begins with 3-methylpyridine and proceeds through several intermediates. google.comchemicalbook.com

Synthesis of N-oxygen-3-methylpyridine : 3-methylpyridine is oxidized using hydrogen peroxide in a glacial acetic acid solvent. google.comchemicalbook.com

Synthesis of 2-chloro-5-methylpyridine : The resulting N-oxide undergoes oriented chlorination using a chlorinating agent like benzoyl chloride. google.comchemicalbook.com

Synthesis of this compound : The final step involves the chlorination of 2-chloro-5-methylpyridine, using an initiator such as methyl ethyl ketone peroxide, to yield the crude product, which can then be purified. google.comchemicalbook.com This process has been reported to achieve a yield of 82.7%. google.com

Another innovative approach avoids the use of β-picoline altogether. This method starts with the condensation of propionaldehyde (B47417) and an acrylic ester, followed by amination and a series of halogenation, dehydrohalogenation, and chlorination steps to first produce 2-chloro-5-methylpyridine, which is then further chlorinated to this compound. epo.org

Reaction Mechanisms and Selectivity in Synthesis

Radical Chlorination Mechanisms

The chlorination of the methyl group of picoline derivatives is a classic example of a free-radical chain reaction. epo.orggoogle.com This mechanism is characterized by three main stages: initiation, propagation, and termination. wikipedia.orglibretexts.org

Initiation : The reaction is initiated by the formation of chlorine radicals (Cl•). This can be achieved by supplying energy in the form of heat (in gas-phase reactions) or UV light (in photochemical liquid-phase reactions). wikipedia.orglibretexts.org A radical initiator can also be used to start the chain reaction. google.com The energy input causes the homolytic cleavage of the chlorine-chlorine bond. libretexts.org

Propagation : This stage consists of a two-step cycle that produces the product and regenerates a radical to continue the chain.

A chlorine radical abstracts a hydrogen atom from the methyl group of the pyridine derivative, forming hydrogen chloride (HCl) and a pyridyl-methyl radical. libretexts.orgyoutube.com

The newly formed pyridyl-methyl radical then reacts with a molecule of chlorine (Cl₂), abstracting a chlorine atom to form a chlorinated pyridine derivative (e.g., 2-chloro-5-chloromethylpyridine) and a new chlorine radical. libretexts.orgyoutube.com This cycle repeats, leading to the sequential replacement of all three hydrogen atoms on the methyl group with chlorine atoms. epo.org

Termination : The chain reaction ceases when two radicals combine to form a stable, non-radical molecule. This can occur through the combination of two chlorine radicals, a chlorine radical and a pyridyl-methyl radical, or two pyridyl-methyl radicals. libretexts.orgyoutube.com

The selectivity of the reaction, particularly the competition between side-chain chlorination and further nuclear chlorination, is a critical aspect. In gas-phase reactions, the high temperatures and specific residence times are optimized to favor the desired this compound. epo.org In liquid-phase reactions, the choice of solvent and initiator can influence the outcome. google.com

Oriented Chlorination

Oriented chlorination refers to synthetic strategies designed to selectively introduce a chlorine atom at the C-2 position of the pyridine ring. One documented method involves a multi-step process starting from 3-methylpyridine. google.com This process begins with the synthesis of N-oxygen-3-methylpyridine, which then undergoes an oriented chlorination using a chlorinating agent like benzoyl chloride to produce 2-chloro-5-methylpyridine. google.com This intermediate is then subjected to further chlorination of the methyl group to yield the final product. epo.org

Another pathway starts with the halogenation of 5-methyl-3,4-dihydro-2(1H)-pyridone to form a 2-oxo-5-methyl-5,6-dihalopiperidine intermediate. epo.org This dihalo compound can then be converted directly to 2-chloro-5-methylpyridine in a single step by reacting it with a chlorinating agent at an elevated temperature. epo.org The resulting 2-chloro-5-methylpyridine solution can be used directly for the subsequent side-chain chlorination to form this compound using chlorine gas in the presence of a free radical initiator. epo.org

Role of Catalysts and Solvents in Reaction Pathways

In liquid-phase chlorination, solvents like glacial acetic acid and nitrobenzene (B124822) are utilized. google.comgoogle.com One method employs an acid buffering agent to maintain the solution's pH between 4 and 5, which is reported to decrease by-products. google.com For the synthesis of the intermediate 2-chloro-5-methylpyridine from N-oxygen-3-methylpyridine, benzoyl chloride serves as the chlorinating agent. google.com Subsequent side-chain chlorination may be initiated by agents such as methyl ethyl ketone peroxide. google.com High-boiling point solvents, for instance, 1,2,4-trichlorobenzene, are preferred for the chlorination of 2-chloro-5-methylpyridine's side chain. epo.org

Photocatalytic and gas-phase chlorination methods offer alternative pathways. A photocatalytic process uses trifluoroacetic acid as a solvent and catalysts such as iron(III) chloride, cobalt chloride, barium chloride, or lanthanum trichloride (B1173362) under light irradiation. google.com In gas-phase reactions, which are often performed at high temperatures (>300°C), transition metal-based catalysts like iron fluoride (B91410) are used. nih.gov Inert diluents such as nitrogen, carbon tetrachloride, or other halohydrocarbons are essential in these gas-phase processes to control the reaction. google.com

Table 1: Catalysts and Solvents in this compound Synthesis

| Synthetic Route | Catalyst/Initiator | Solvent/Diluent | Role | Source |

|---|---|---|---|---|

| Liquid-Phase Chlorination | Benzoyl Chloride | Glacial Acetic Acid | Oriented chlorination of N-oxygen-3-methylpyridine. | google.com |

| Liquid-Phase Chlorination | Methyl Ethyl Ketone Peroxide | - | Initiation of side-chain chlorination. | google.com |

| Liquid-Phase Chlorination | - | 1,2,4-Trichlorobenzene | High-boiling solvent for side-chain chlorination. | epo.org |

| Liquid-Phase Chlorination | - | Nitrobenzene | Organic solvent for liquid phase reaction. | google.com |

| Photocatalytic Chlorination | Iron(III) Chloride, Cobalt Chloride | Trifluoroacetic Acid | Catalyzes chlorination under UV irradiation. | google.com |

| Gas-Phase Chlorination | Iron Fluoride | Nitrogen, Halohydrocarbons | High-temperature vapor-phase chlorination. | google.comnih.gov |

| Halogen Exchange | Hexadecyl trimethyl ammonium (B1175870) bromide | Dimethyl Sulfoxide (B87167) (DMSO) | Phase transfer catalyst for fluorination (related step). | google.com |

Process Optimization and Industrial Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production necessitates a focus on process optimization to maximize efficiency, ensure product quality, and maintain economic viability.

Yield Enhancement Strategies

Maximizing the yield of this compound is a primary objective in its synthesis. Various strategies have been developed to improve process output. Gas-phase chlorination of β-picoline in the presence of an inert diluent has been reported to achieve yields ranging from 30% to 60%. google.comepo.org

In liquid-phase methods, controlling the reaction environment is crucial. The addition of an acid buffering agent to maintain the pH between 4 and 5 during the chlorination of 3-methylpyridine has been shown to significantly reduce by-products, thereby increasing the yield of the target product to approximately 90%. google.com Another approach involves photocatalytic chlorination, which, after rectification and purification, can result in a separation yield of 78% for the intermediate 3-trichloromethylpyridine, with a total recovery of up to 95% achieved by recycling unreacted materials. google.com The use of a stoichiometric excess of the chlorinating agent, such as phosphorus oxychloride, can also help maximize the yield of the intermediate 2-chloro-5-methylpyridine. epo.org

Table 2: Reported Yields for this compound and Intermediates

| Method | Starting Material | Product | Reported Yield | Source |

|---|---|---|---|---|

| Gas-Phase Chlorination | β-Picoline | This compound | 30-60% | google.comepo.org |

| Liquid-Phase Chlorination (pH controlled) | 3-Methylpyridine | 2-Chloro-5-chloromethylpyridine | ~90% | google.com |

| Photocatalytic Chlorination | 3-Methylpyridine | 3-Trichloromethylpyridine | 78% (Separation), 95% (Total Recovery) | google.com |

| Oriented Chlorination | N-oxygen-3-methylpyridine | 2-Chloro-5-methylpyridine | 55.7% | google.com |

Control of By-product Formation

The chlorination of picoline derivatives is a sequential process where hydrogen atoms are progressively substituted by chlorine atoms. epo.org This can lead to a mixture of products, including under-chlorinated and over-chlorinated species. For example, the gas-phase reaction of β-picoline initially produces 3-monochloromethyl pyridine, followed by dichlorinated and trichlorinated intermediates, and finally the desired this compound. epo.org

Controlling the formation of these by-products is essential for simplifying purification and increasing the yield of the target compound. In gas-phase reactions, the molar ratio of chlorine to the substrate and the reaction temperature are key parameters for controlling the degree of chlorination. nih.gov However, the formation of some multi-chlorinated by-products is often unavoidable. nih.gov In liquid-phase synthesis, maintaining the pH of the reaction mixture within a narrow range (e.g., 4-5) through the use of a buffer solution has been proven effective in minimizing the generation of unwanted side products. google.com The use of supported palladium chloride catalysts in a one-step reaction from 3-methylpyridine can also improve selectivity towards the target product, 2-chloro-5-chloromethyl pyridine. patsnap.com

Scalability of Production Processes

In contrast, certain liquid-phase methods may be less suitable for large-scale production. For example, processes requiring "Vilsmeier-Haack conditions," which use large quantities of dimethylformamide, are considered less viable for industrial manufacturing due to the significant amounts of wastewater produced during work-up, which complicates disposal and adds to the cost. google.com Therefore, processes that avoid such reagents and minimize waste generation are preferred for scalable production. google.compatsnap.com

Purification and Isolation Techniques

After synthesis, a crude mixture containing the target compound, unreacted starting materials, by-products, and solvents is obtained. A robust purification and isolation strategy is therefore necessary to obtain this compound of high purity.

Conventional techniques such as distillation, extraction, and crystallization are widely employed. epo.org In gas-phase processes, the product mixture is first separated from the gas stream via cooling and condensation, and the resulting liquid is then purified using these standard methods. epo.org Rectification, a fractional distillation technique, is also specified in several synthetic routes for purification. google.comgoogle.com

For challenging separations, more advanced techniques are utilized. A cupric chloride complex method has been described for the purification of the intermediate 2-chloro-5-methylpyridine. google.com In this method, the crude product is reacted with cupric chloride to form a solid complex, which is filtered off and then hydrolyzed to release the purified product. google.com For achieving very high purity, preparative high-performance liquid chromatography (HPLC) has been successfully applied. nih.gov Using a reversed-phase C18 column and a gradient elution with an acetonitrile-water mobile phase, this technique can yield this compound with a purity of 99.01%. nih.gov

Table 3: Purification Techniques for this compound and Intermediates

| Technique | Description | Achieved Purity | Source |

|---|---|---|---|

| Distillation / Rectification | Separation based on differences in boiling points. | Product dependent | google.comgoogle.comepo.org |

| Extraction | Separation of a substance from a mixture by dissolving it in a solvent. | Product dependent | epo.org |

| Crystallization | Solidification of atoms or molecules into a highly structured solid. | Product dependent | epo.org |

| Cupric Chloride Complex Method | Formation and subsequent hydrolysis of a metal complex to isolate the intermediate. | 81.5% (for intermediate) | google.com |

| Preparative HPLC | High-resolution separation using a stationary phase and a pressurized liquid solvent. | 99.01% | nih.gov |

Chemical Reactivity and Derivative Synthesis of 2 Chloro 5 Trichloromethyl Pyridine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in 2-chloro-5-(trichloromethyl)pyridine is significantly deactivated towards electrophilic attack but is activated for nucleophilic substitution, a characteristic feature of halogenated pyridines bearing electron-withdrawing substituents.

Nucleophilic Substitution Reactions

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further intensified by the inductive effects of the chlorine atom and the trichloromethyl group. Consequently, the carbon atoms of the ring are more electrophilic than those in benzene (B151609), making the molecule susceptible to nucleophilic aromatic substitution (SNAr).

The chlorine atom at the 2-position is a good leaving group and is particularly activated for displacement by nucleophiles. quimicaorganica.org The reaction proceeds through an addition-elimination mechanism where the nucleophile attacks the carbon atom bonded to the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. numberanalytics.com The aromaticity is temporarily disrupted but is restored upon the elimination of the chloride ion. youtube.com The electron-withdrawing groups help to stabilize this negatively charged intermediate, thus facilitating the reaction. numberanalytics.com Pyridines with leaving groups at the 2- and 4-positions are especially reactive in these types of substitutions. quimicaorganica.org

Common nucleophiles used in these reactions include amines, alkoxides, and hydroxides, leading to a variety of substituted pyridine derivatives.

Electrophilic Aromatic Substitution (Consideration of Deactivating Groups)

Electrophilic aromatic substitution (EAS) reactions are exceedingly difficult to perform on this compound. Pyridine itself is generally resistant to EAS compared to benzene because the nitrogen atom can be protonated or coordinate with the electrophile's Lewis acid catalyst, creating a pyridinium (B92312) cation. youtube.com This positive charge strongly deactivates the ring towards attack by an electrophile. youtube.com

This inherent deactivation is severely compounded by the presence of the chloro and trichloromethyl substituents. Both groups are powerful deactivating groups that withdraw electron density from the aromatic ring through a strong negative inductive effect (-I). numberanalytics.commasterorganicchemistry.comlibretexts.org

Trichloromethyl Group (-CCl3): This group is one of the strongest deactivating groups due to the powerful, cumulative inductive effect of the three chlorine atoms.

The combination of these factors makes the pyridine ring extremely electron-poor and thus highly unreactive towards electrophiles. Any attempted EAS reaction would require exceptionally harsh conditions, likely leading to low yields and decomposition. numberanalytics.com

Addition Reactions

Addition reactions that disrupt the aromaticity of the pyridine ring are generally energetically unfavorable. While pyridine can undergo reactions like catalytic hydrogenation to form piperidine, such reactions on this compound would also need to contend with the potential reactivity of the chloro and trichloromethyl groups. The primary documented transformations of this compound focus on substitutions rather than additions to the ring. wikipedia.org

Transformations of the Trichloromethyl Group

The most significant and commercially relevant reactions of this compound involve the transformation of the trichloromethyl group.

Halogen Exchange Reactions (e.g., Fluorination to Trifluoromethyl Pyridines)

The conversion of the trichloromethyl group to a trifluoromethyl group via halogen exchange is a key industrial process. This transformation yields 2-chloro-5-(trifluoromethyl)pyridine (B1661970), an essential intermediate for the synthesis of various herbicides and pesticides. google.comguidechem.comnih.gov The reaction involves the stepwise replacement of chlorine atoms with fluorine atoms.

The ease of this chlorine-fluorine exchange generally follows the order: trichloromethyl > dichloromethyl > chloromethyl. thieme-connect.de This process can be accomplished using various fluorinating agents, often requiring specific catalysts and reaction conditions to achieve high yields and selectivity.

Use of Fluorinating Agents (e.g., potassium fluoride (B91410), antimony trifluoride, liquid hydrogen fluoride)

Several reagents have been effectively employed to fluorinate this compound.

Potassium Fluoride (KF): Potassium fluoride is an inexpensive and common nucleophilic fluorine source. researchgate.net For the fluorination of this compound, KF is often used in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) in the presence of a phase-transfer catalyst, such as cetyl trimethylammonium bromide. google.com This method facilitates the halogen exchange to produce 2-chloro-5-(trifluoromethyl)pyridine. google.com The combination of trichloroisocyanuric acid (TCICA) and KF has also been established as a mild and inexpensive method for oxidative fluorination. nih.gov

Antimony Trifluoride (SbF3): Known as Swarts' reagent, antimony trifluoride is a classic and effective agent for converting polychlorinated compounds to their fluorinated analogs. wikipedia.org The reaction, often catalyzed by antimony(V) salts like antimony pentachloride (SbCl5), readily exchanges the chlorine atoms of the trichloromethyl group for fluorine. thieme-connect.deresearchgate.net The active species is believed to be antimony trifluorodichloride (SbCl2F3). wikipedia.org This method is widely applicable for synthesizing organofluorine compounds from chlorinated precursors. wikipedia.org

Liquid Hydrogen Fluoride (HF): Anhydrous or liquid hydrogen fluoride is a powerful and economical fluorinating agent used extensively in industrial settings. fluorine1.ru The reaction of this compound with HF, often under pressure and sometimes with a catalyst, effectively yields 2-chloro-5-(trifluoromethyl)pyridine. nih.govalfa-chemical.com While highly effective, this method requires specialized equipment, such as metal autoclaves, to handle the corrosive and hazardous nature of HF. thieme-connect.de

Table 1: Comparison of Fluorinating Agents for this compound

| Fluorinating Agent | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Potassium Fluoride (KF) | Polar aprotic solvent (e.g., DMSO), phase-transfer catalyst | Inexpensive, milder conditions | May require phase-transfer catalyst for efficiency | google.com |

| Antimony Trifluoride (SbF3) | Often with SbCl5 as a catalyst (Swarts Reaction) | Effective, can be used in standard glassware | Stoichiometric use of heavy metal reagent | thieme-connect.dewikipedia.org |

| Liquid Hydrogen Fluoride (HF) | Anhydrous, often under pressure, may use a catalyst | Economical for industrial scale, powerful | Highly corrosive and hazardous, requires specialized equipment | nih.govalfa-chemical.com |

Vapor-phase vs. Liquid-phase Fluorination

The conversion of the trichloromethyl group of this compound to a trifluoromethyl group (-CF3) is a critical industrial process, yielding 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for various agrochemicals and pharmaceuticals. googleapis.comdissertationtopic.netchemicalbook.com This transformation is primarily achieved through fluorination, which can be conducted in either the liquid or vapor phase, each with distinct characteristics.

Liquid-phase fluorination often involves reacting this compound with fluorinating agents like hydrogen fluoride (HF). googleapis.com This method, however, is associated with significant challenges, including severe equipment corrosion due to the aggressive nature of the reagents, potential safety hazards, and the generation of substantial chemical waste. googleapis.com

Vapor-phase fluorination , on the other hand, presents an alternative that can mitigate some of these issues. In this process, this compound is vaporized and reacted with a fluorinating agent in the gas phase, often at elevated temperatures. google.com For instance, the related compound 3-trifluoromethylpyridine can be chlorinated in the vapor phase at temperatures ranging from 100°C to 500°C. google.com At temperatures below 250°C, the presence of ultraviolet radiation is necessary. google.com A study on the vapor-phase chlorination of 3-trifluoromethylpyridine demonstrated that at 425°C, a significant yield could be achieved. google.com While this example involves the chlorination of a related pyridine, the principles are relevant to the high-temperature, gas-phase reactions of halogenated pyridines. The choice between vapor and liquid phase often involves a trade-off between reaction selectivity, energy costs, and material handling challenges.

| Fluorination Method | Phase | Key Features | Associated Challenges |

| Liquid-Phase | Liquid | Utilizes fluorinating agents like HF. | Equipment corrosion, safety hazards, waste generation. googleapis.com |

| Vapor-Phase | Gas | Conducted at high temperatures (e.g., 300°C to 450°C). google.com | Requires high energy input, potential for complex product mixtures. |

Selective Dechlorination Processes

Selective dechlorination of the trichloromethyl group offers a pathway to various important derivatives. This process, often a form of hydrodechlorination, involves the stepwise removal of chlorine atoms from the -CCl3 group, which can be achieved through chemical or electrochemical methods. researchgate.netmdpi.com

The partial dechlorination of this compound can yield 2-chloro-5-dichloromethylpyridine (DCMP). This transformation represents the first step in the sequential reduction of the trichloromethyl group. Electrochemical methods have been shown to be effective for this process. researchgate.net In electrochemical dechlorination, DCMP is an anticipated intermediate product. researchgate.net

Further dechlorination leads to the formation of 2-chloro-5-chloromethylpyridine (CCMP), a crucial intermediate for neonicotinoid insecticides. patsnap.comchemicalbook.com While CCMP can be synthesized through various routes, including the direct chlorination of 2-chloro-5-methylpyridine (B98176), its formation from this compound is a key reductive pathway. google.comgoogle.com Electrochemical reduction has been identified as a promising strategy for generating CCMP from its polychlorinated precursor. researchgate.net The process can be controlled to favor the formation of CCMP by adjusting parameters such as electrode potential. researchgate.net

Complete dechlorination of the side chain results in 2-chloro-5-methylpyridine (CMP). researchgate.net This final dechlorination product can be obtained through electrocatalytic reduction, where applying a sufficiently negative potential can drive the reaction to completion with high selectivity. researchgate.net CMP itself is a precursor for the synthesis of this compound via side-chain chlorination. epo.orggoogle.com

Electrocatalytic hydrodechlorination (ECHDC) is an emerging and highly efficient method for the degradation and transformation of chlorinated organic pollutants. mdpi.com This technique utilizes an electric current to facilitate the removal of chlorine atoms, offering mild reaction conditions. mdpi.comethz.ch Studies on the electrochemical reduction of this compound have shown that the product selectivity is highly dependent on the electrode material, the applied potential, and the reaction atmosphere. researchgate.net

For example, using an activated silver (Ag) electrode, the stepwise dechlorination to DCMP, CCMP, and finally CMP can be controlled. researchgate.net Research indicates that a more negative potential (e.g., -1.2 V vs Ag/AgCl) favors the formation of fully dechlorinated products with high conversion and selectivity. researchgate.net This method represents a green and controllable route for synthesizing valuable dechlorinated pyridine derivatives. researchgate.netethz.ch

| Dechlorination Product | Abbreviation | Formation Pathway |

| 2-chloro-5-dichloromethylpyridine | DCMP | Partial electrochemical reduction of this compound. researchgate.net |

| 2-chloro-5-chloromethylpyridine | CCMP | Further electrochemical reduction. researchgate.net |

| 2-chloro-5-methylpyridine | CMP | Complete electrochemical reduction of the side chain. researchgate.net |

Other Derivatization of the CCl3 Group

Beyond fluorination and dechlorination, the trichloromethyl group of this compound can undergo other transformations. One notable reaction is its conversion into a carboxylic acid group. The hydrolysis of the -CCl3 group can lead to the formation of 6-chloronicotinic acid. researchgate.net

Interestingly, research on the electrochemical reduction of this compound in an oxygen-saturated alcoholic solution has revealed an unexpected pathway. researchgate.net This process can yield methyl 6-chloronicotinate, an ester, with high selectivity and yield. researchgate.net The proposed mechanism involves the formation of an intermediate acyl chloride, which is a result of a complex reaction involving reactive oxygen species from the oxygen reduction reaction coupled with a dechlorination intermediate. researchgate.net This demonstrates an innovative route for synthesizing esters directly from polychlorinated precursors under electrochemical conditions. researchgate.net

Derivatives with Modified Pyridine Ring Substituents

The pyridine core of this compound can be further functionalized, primarily through the introduction of additional substituents onto the ring.

The introduction of more halogen atoms to the pyridine ring of this compound is a key modification. For instance, 2,3,6-trichloro-5-(trichloromethyl)pyridine (B6317128) can be synthesized from this compound through catalytic chlorination.

One documented method involves the chlorination of this compound using chlorine gas with tungsten hexachloride (WCl₆) as a catalyst. This reaction is typically carried out at an elevated temperature to facilitate the substitution on the pyridine ring. The synthesis of 2,3,6-trichloro-5-(trichloromethyl)pyridine is part of a multi-step process that may start from 2-chloro-5-chloromethyl pyridine, which is first converted to this compound and then subjected to further chlorination. tandfonline.comasianpubs.org

Table 1: Synthesis of 2,3,6-trichloro-5-(trichloromethyl)pyridine

| Starting Material | Reagent | Catalyst | Temperature | Reaction Time | Product |

| This compound | Chlorine gas | WCl₆ | 175 °C | 6 h | 2,3,6-trichloro-5-(trichloromethyl)pyridine |

This table summarizes the reaction conditions for the catalytic chlorination of this compound. tandfonline.comasianpubs.org

Hydrazone derivatives can be synthesized from precursors of this compound, specifically from 2-chloro-5-(chloromethyl)pyridine (B46043). This chloromethyl compound serves as a key starting material for introducing a hydrazone functionality.

A synthetic route involves the reaction of 2-chloro-5-(chloromethyl)pyridine with hydrazine (B178648) hydrate. asianpubs.org This initial step forms the intermediate 2-chloro-5-(hydrazinylmethyl)pyridine. This intermediate can then be reacted with a variety of aromatic aldehydes to yield the corresponding hydrazone derivatives. asianpubs.org This condensation reaction is a versatile method for creating a library of hydrazone compounds with different aromatic substituents. The use of a flow reactor for the condensation of the hydrazinylmethyl intermediate with aromatic aldehydes has been shown to be an efficient method for this synthesis. asianpubs.org

Table 2: Synthesis of Hydrazone Derivatives from a Chloromethyl Precursor

| Step | Starting Material | Reagent | Product |

| 1 | 2-chloro-5-(chloromethyl)pyridine | Hydrazine hydrate | 2-chloro-5-(hydrazinylmethyl)pyridine |

| 2 | 2-chloro-5-(hydrazinylmethyl)pyridine | Aromatic aldehydes | 2-chloro-5-(((2-arylmethylene)hydrazinyl)methyl)pyridine derivatives |

This table outlines the two-step process for the synthesis of hydrazone compounds starting from 2-chloro-5-chloromethylpyridine. asianpubs.org

Catalytic Transformations Involving this compound

This compound is a valuable intermediate that can undergo various catalytic transformations to yield other important chemical compounds. These transformations often target the trichloromethyl group or the pyridine ring itself.

A significant catalytic transformation is the halogen exchange of the trichloromethyl group to a trifluoromethyl group, producing 2-chloro-5-(trifluoromethyl)pyridine. This conversion is crucial as the trifluoromethyl group can enhance the biological activity of the molecule. This fluorination can be achieved by reacting this compound with a fluorinating agent like potassium fluoride. google.comchemicalbook.com The reaction is often carried out in a solvent such as dimethyl sulfoxide and may employ a phase transfer catalyst, for instance, hexadecyl trimethyl ammonium (B1175870) bromide, to facilitate the halogen exchange. google.comchemicalbook.com

Furthermore, this compound can undergo further chlorination on the pyridine ring under catalytic conditions. As detailed in section 3.3.1, the use of a Lewis acid catalyst like WCl₆ with chlorine gas leads to the formation of polychlorinated pyridines such as 2,3,6-trichloro-5-(trichloromethyl)pyridine. tandfonline.comasianpubs.org This compound is a precursor for the agrochemical intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209). nih.gov

Table 3: Catalytic Transformations of this compound

| Transformation | Reagent(s) | Catalyst | Product |

| Fluorination | Potassium fluoride | Phase transfer catalyst (e.g., hexadecyl trimethyl ammonium bromide) | 2-chloro-5-(trifluoromethyl)pyridine |

| Chlorination | Chlorine gas | WCl₆ | 2,3,6-trichloro-5-(trichloromethyl)pyridine |

This table summarizes key catalytic transformations of this compound. tandfonline.comasianpubs.orggoogle.comchemicalbook.com

Spectroscopic Characterization and Structural Analysis of 2 Chloro 5 Trichloromethyl Pyridine

Vibrational Spectroscopy Studies

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides insight into the vibrational modes of a molecule, corresponding to the stretching and bending of chemical bonds. This information is crucial for identifying functional groups and confirming molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

An entry in the National Institute of Standards and Technology (NIST) Chemistry WebBook for the alias "2-(Trichloromethyl)-5-chloro pyridine" indicates the availability of an infrared spectrum. nist.gov However, the specific absorption bands, their intensities, and corresponding vibrational assignments are not detailed in accessible public records. Without this data, a quantitative analysis and assignment of the compound's characteristic functional group vibrations (such as C-Cl stretches, C-N vibrations, and aromatic C-H modes) cannot be compiled.

FT-Raman Spectroscopy

No specific experimental FT-Raman spectral data for 2-Chloro-5-(trichloromethyl)pyridine could be located in the reviewed literature and databases. While studies on related pyridine (B92270) derivatives have been published, the unique vibrational signature of the target compound remains uncharacterized in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the atomic connectivity and chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR Spectral Analysis

Detailed ¹H NMR spectral data, including chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J), are not available for this compound in the surveyed scientific databases. For comparison, the protons on the pyridine ring of the related compound 2-chloro-5-methylpyridine (B98176) appear at 8.18, 7.45, and 7.13 ppm. chemicalbook.com However, the strong electron-withdrawing nature of the -CCl₃ group in the target compound would significantly alter the electronic environment and thus the chemical shifts of the aromatic protons, making direct comparison unreliable.

¹³C NMR Spectral Analysis

Similarly, no peer-reviewed or database-archived ¹³C NMR spectral data for this compound were found. The characteristic chemical shifts for the five carbons of the pyridine ring and the single carbon of the trichloromethyl group have not been publicly documented, preventing a full structural confirmation by this method. Data for analogous compounds like 2-chloropyridine (B119429) chemicalbook.com and 2-chloro-5-(trifluoromethyl)pyridine (B1661970) chemicalbook.com are available but not directly applicable.

X-ray Diffraction Studies

Detailed X-ray diffraction studies for this compound are not present in the accessible scientific literature. Consequently, information regarding its crystal structure and hydrogen bonding interactions is unavailable.

There are no published reports on the crystal structure determination of this compound. Therefore, key crystallographic data such as its crystal system, space group, and unit cell dimensions remain undetermined. It is important to distinguish this from the available data for its derivative, 2,3,6-trichloro-5-(trichloromethyl)pyridine (B6317128) (TCTCMP), whose crystal structure has been investigated. asianpubs.orgasianpubs.org The synthesis of TCTCMP involves the transformation of this compound, but the crystallographic data reported is exclusively for the final, more heavily chlorinated product. asianpubs.orgasianpubs.org

Without a determined crystal structure, a definitive analysis of the hydrogen bonding interactions within the crystal packing of this compound cannot be conducted. Studies on related molecules, like 2-chloro-5-(chloromethyl)pyridine (B46043), have identified weak C-H···N intermolecular hydrogen bonds that form dimers, but similar interactions have not been confirmed for the title compound. chemicalbook.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

No experimental or theoretical Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound is available in the reviewed literature. As a result, information on its absorption maxima (λmax) and electronic transition properties is unknown. Theoretical UV-Vis spectra have been calculated for related compounds like 2-chloro-5-(chloromethyl)pyridine, but this does not extend to the title compound. researchgate.net

Computational Chemistry and Theoretical Studies of 2 Chloro 5 Trichloromethyl Pyridine

Molecular Docking Studies

Molecular docking is a computational simulation that predicts the preferred orientation of a molecule (a ligand) when it binds to a target molecule, typically a protein receptor. This technique is essential in drug discovery and for understanding the biological activity of compounds.

Detailed Research Findings: No molecular docking studies specifically featuring 2-Chloro-5-(trichloromethyl)pyridine as a ligand have been published. Its primary role is as a precursor to the nitrification inhibitor Nitrapyrin (B159567) [2-chloro-6-(trichloromethyl)pyridine]. wikipedia.orgresearchgate.net Docking studies on Nitrapyrin and its derivatives could elucidate their interaction with target enzymes like ammonia (B1221849) monooxygenase, but specific studies focusing on the 5-(trichloromethyl) isomer are not available.

Ligand-Protein Interactions and Binding Energy

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in understanding ligand-protein interactions and estimating the binding affinity, often expressed as a binding energy or scoring function.

While no specific molecular docking studies were identified for this compound, research on analogous compounds highlights the potential interactions. For instance, in silico screening of nitrapyrin, a related nitrification inhibitor, and its analogs against enzymes like nitrous oxide reductase and nitrite (B80452) reductase has been performed. In one such study, the binding of various natural compounds to the Paracoccus denitrificans nitrous oxide reductase was evaluated, with the binding affinity reported as Atomic Contact Energy (ACE) in kcal/mol nih.gov.

In a study on sulfonamide analogues, molecular docking was used to investigate their inhibitory potential against dihydropteroate (B1496061) synthase (DHPS). The analysis revealed key interactions, such as hydrogen bonding, ionic interactions, and π-π stacking, between the ligands and the active site residues of the protein nih.gov. For example, the most potent compound, FQ5, demonstrated multiple hydrogen bonds and π-π interactions within the binding pocket nih.gov.

A molecular docking study on 2-amino-3-chloro-5-trifluoromethyl pyridine (B92270), a structurally related pyridine derivative, also demonstrates the utility of this approach in elucidating binding modes within a protein's active site researchgate.net.

Table 1: Example of Binding Energy Data from a Molecular Docking Study of Natural Compounds with Nitrous Oxide Reductase from Paracoccus denitrificans

| Compound | Atomic Contact Energy (ACE) (kcal/mol) |

| Arabinoxylan | -188.05 |

| Procyanidin B1 | -1.85 |

This data is illustrative of the outputs from a molecular docking study and does not include this compound. The values are from a study on potential inhibitors of nitrous oxide reductase nih.gov.

Thermodynamic Property Calculations

Thermodynamic properties of molecules, such as enthalpy, entropy, and Gibbs free energy, can be calculated using computational methods like Density Functional Theory (DFT). These calculations provide insights into the stability and reactivity of a compound.

For 5-chloro-2-trichloromethyl pyridine, which is an isomer of the title compound, some calculated physical properties are available. These include the logarithm of the octanol/water partition coefficient (logP) and McGowan's characteristic volume, which are useful in predicting the environmental fate and transport of the chemical chemeo.com. The NIST WebBook also provides phase change data, such as the enthalpy of fusion nist.gov.

DFT calculations have been employed in studies of related pyridine derivatives. For example, in the study of 2-amino-3-chloro-5-trifluoromethyl pyridine, DFT was used to analyze the molecular geometry, vibrational modes, and electronic properties researchgate.net. While specific thermodynamic data from this study is not detailed in the abstract, such calculations are a standard output of DFT analyses.

Table 2: Calculated Physicochemical and Thermodynamic Properties for 5-Chloro-2-trichloromethyl pyridine

| Property | Value | Unit | Source |

| logP (Octanol/Water Partition Coefficient) | 3.562 | Crippen Calculated Property chemeo.com | |

| McGowan's Characteristic Volume | 130.580 | ml/mol | McGowan Calculated Property chemeo.com |

| Enthalpy of Fusion (ΔfusH) | 27.8 | kJ/mol | NIST WebBook nist.gov |

Note: The data presented is for an isomer of the title compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery and environmental toxicology to predict the activity of new or untested compounds.

Although no QSAR studies were found that specifically include this compound, research on other pyridine derivatives demonstrates the applicability of this methodology. For example, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) was performed on a series of 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives to understand their structure-activity relationships as cytotoxic agents ewha.ac.kr. The resulting contour maps from the CoMFA model help in identifying the structural features that are important for the observed biological activity ewha.ac.kr.

Another study developed 2D-QSAR and 3D-pharmacophore models for a series of pyridine-3-carbonitriles with vasorelaxant activity rsc.org. These models provided a statistically significant correlation between the structural features and the biological effect. Similarly, 3D-QSAR studies on pyrimido-isoquinolin-quinone derivatives have been used to design new antibacterial agents against methicillin-resistant Staphylococcus aureus nih.gov. The models indicated that steric, electronic, and hydrogen-bond acceptor properties were key to the antibacterial activity nih.gov.

Applications of 2 Chloro 5 Trichloromethyl Pyridine and Its Derivatives in Advanced Materials and Fine Chemicals

Intermediates in Agrochemical Synthesis

The most significant application of 2-Chloro-5-(trichloromethyl)pyridine is in the agrochemical industry. google.comgoogle.com It serves as a foundational material for producing a variety of pesticides, including herbicides, insecticides, and fungicides, which are vital for modern crop protection. jst.go.jpgoogle.com The conversion to trifluoromethylpyridine derivatives is a key step, as the trifluoromethyl group often enhances the biological efficacy of the final active ingredient. jst.go.jp

The following table summarizes the key agrochemicals derived from intermediates of this compound:

Herbicides (e.g., fluazifop-butyl)

This compound is a precursor in the manufacturing process of potent herbicides. A notable example is fluazifop-butyl (B166162), a selective post-emergence herbicide used to control grass weeds in broad-leaved crops. jst.go.jpresearchoutreach.orgnih.gov The synthesis pathway involves the conversion of this compound to its derivative, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF). nih.govjst.go.jp This intermediate, 2,5-CTF, is then reacted with other chemical moieties to produce fluazifop-butyl. nih.govjst.go.jpresearchoutreach.org The introduction of the trifluoromethylpyridine group was found to significantly improve translocation and herbicidal activity compared to its benzene-based analogues. nih.govjst.go.jp The optically active (R)-enantiomer, known as fluazifop-P-butyl, is now more commonly marketed. nih.govjst.go.jp

Pesticides and Insecticides (e.g., neonicotinoid insecticides, fluazinam (B131798), fluopicolide (B166169), sulfoxaflor (B1682526), flonicamid, pyridalyl)

The derivatives of this compound are instrumental in synthesizing a broad range of modern insecticides.

Neonicotinoid Insecticides : While not a direct application, a structurally related compound, 2-chloro-5-chloromethylpyridine, is a critical intermediate for synthesizing major neonicotinoid insecticides such as imidacloprid (B1192907), acetamiprid, and thiacloprid. nih.govdeepdyve.comresearchgate.net These insecticides act on the nicotinic acetylcholine (B1216132) receptors in insects. nih.gov

Fluazinam : This compound is a broad-spectrum fungicide, also classified as a pesticide, used to control diseases like potato blight. jst.go.jpgoogle.com Its synthesis relies on the key intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), which is produced from this compound. jst.go.jpgoogle.com The synthesis involves the reaction of 2-amino-3-chloro-5-trifluoromethylpyridine (derived from 2,3,5-DCTF) with 2,4-dichloro-3,5-dinitrobenzotrifluoride. chemicalbook.comgoogle.com

Fluopicolide : This fungicide is effective against Oomycete pathogens. ias.ac.in Its synthesis involves the key intermediate 3-chloro-5-(trifluoromethyl)-2-pyridinemethanamine. google.comgoogle.comchemicalbook.com This amine intermediate is derived from trifluoromethylpyridine precursors that can be traced back to the chlorination and fluorination of picoline-based starting materials like this compound. google.comgoogle.com

Sulfoxaflor : An insecticide that targets sap-feeding pests, sulfoxaflor is built upon a 6-(trifluoromethyl)pyridine moiety. guidechem.comresearchoutreach.org The synthesis involves creating a critical pyridine (B92270) sulfide (B99878) intermediate through a cyclocondensation reaction using a trifluoromethyl-containing building block. nih.gov The production of such trifluoromethylpyridine building blocks can originate from processes involving this compound. nih.gov

Flonicamid : This selective insecticide is highly effective against aphids and other sucking insects. researchoutreach.orgjst.go.jp It contains a 4-trifluoromethyl-pyridine structure. researchoutreach.org The synthesis of its key starting material, 4-(trifluoromethyl)nicotinic acid, involves building the pyridine ring from trifluoromethyl-containing precursors or modifying existing pyridine rings. jst.go.jpgoogle.comgoogle.com

Pyridalyl (B1679942) : Discovered by Sumitomo Chemical, pyridalyl is an insecticide with a 5-(trifluoromethyl)pyridine substructure. nih.govresearchoutreach.org Research found that the insecticidal activity of this trifluoromethylpyridine derivative was superior to corresponding phenyl analogues. nih.gov Its synthesis utilizes intermediates derived from 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF). nih.gov

Fungicides

In addition to its role in herbicide and insecticide synthesis, this compound is a starting point for several important fungicides. As detailed previously, both fluazinam and fluopicolide are prominent fungicides whose syntheses depend on trifluoromethylpyridine intermediates derived from this compound. jst.go.jpgoogle.comgoogle.comchemicalbook.com The fungicidal activity of many of these compounds is enhanced by the presence of the trifluoromethyl group on the pyridine ring. jst.go.jp

Intermediates in Pharmaceutical Synthesis

The trifluoromethylpyridine (TFMP) scaffold, for which this compound is a key precursor, is of significant interest in medicinal chemistry. jst.go.jpasianpubs.org The inclusion of fluorine and trifluoromethyl groups in drug candidates can enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. jst.go.jpmdpi.com

Drugs with Pyridine Rings

Pyridine rings are a common structural motif in a vast number of pharmaceutical compounds, contributing to their biological activity and ability to interact with various enzymes and receptors. asianpubs.org TFMP derivatives, obtained from precursors like this compound, serve as valuable building blocks for creating novel drugs containing this privileged scaffold. jst.go.jpasianpubs.org Research explores the synthesis of new bioactive compounds by reacting TFMP intermediates with various other molecules to generate libraries of potential therapeutic agents. asianpubs.orgresearchgate.net

Antivirals and Antitumor Agents

The trifluoromethyl group is present in a significant percentage of pharmaceutical compounds, including antiviral and antitumor agents. mdpi.com Research has demonstrated that novel derivatives containing trifluoromethyl-substituted pyridine or pyrimidine (B1678525) rings exhibit promising biological activities.

Antiviral Research : Studies have shown that novel trifluoromethyl pyridine piperazine (B1678402) derivatives possess significant antiviral activity against plant viruses like cucumber mosaic virus (CMV) and tobacco mosaic virus (TMV). nih.govnih.govfrontiersin.org For instance, certain derivatives showed stronger protective activity than the commercial agent ningnanmycin, with evidence suggesting they work by activating the plant's own defense pathways. nih.govfrontiersin.org Other research has focused on designing isatin (B1672199) derivatives with trifluoromethyl groups as potential broad-spectrum antiviral agents against human viruses such as H1N1 and herpes simplex virus (HSV-1). mdpi.com

Antitumor Research : In the field of oncology, new series of 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as potential epidermal growth factor receptor (EGFR) inhibitors. uts.edu.au Several of these compounds have shown potent anti-proliferative activity against human tumor cell lines, with some inducing apoptosis and arresting the cell cycle. nih.gov These findings highlight the potential of the trifluoromethyl-heterocycle scaffold, accessible from intermediates like this compound, as a basis for developing new anticancer therapies. uts.edu.aunih.gov

Table of Mentioned Compounds

Role in Material Science

The utility of this compound and its derivatives extends into the field of material science, where they are recognized as valuable material building blocks. lab-chemicals.combldpharm.com The functional groups on the pyridine ring enhance specific properties like stability and solubility, making them suitable for incorporation into advanced materials. Research indicates their potential in the development of specialized polymers and protective coatings. The broader family of trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from this compound, is noted for its application in functional materials, underscoring the importance of this chemical family in materials development. nih.gov

Interactive Table: Applications in Material Science

| Application Area | Description of Role | Key Feature(s) |

|---|---|---|

| Polymer Development | Serves as a monomer or building block to enhance the properties of synthetic polymers. | Improves thermal stability and solubility. |

| Protective Coatings | Used in formulations for specialty coatings. | The pyridine structure contributes to durability and protective characteristics. |

| Functional Materials | Acts as a precursor for trifluoromethyl-containing functional materials. nih.gov | The trifluoromethyl group imparts unique electronic and physical properties. nih.gov |

| Electronic Materials | Listed as a building block for materials used in electronics, such as OLEDs. lab-chemicals.combldpharm.com | The heterocyclic structure is suitable for creating organic electronic components. bldpharm.com |

Specialty Chemical Building Block for Diverse Pyridine-Based Compounds

This compound is a pivotal specialty chemical, serving as a key starting material or intermediate for a wide array of more complex pyridine-based compounds. google.compipzine-chem.com Its reactivity allows for transformations that lead to high-value products, particularly in the agrochemical and pharmaceutical sectors. nih.govgoogle.com

One of the most significant applications is its role as a precursor to 2-chloro-5-trifluoromethylpyridine through fluorination. google.comchemicalbook.com This derivative is a crucial intermediate for numerous commercial products. nih.govgoogle.com For instance, 2-chloro-5-trifluoromethylpyridine is essential for producing the herbicide fluazifop (B150276). nih.govgoogle.com

Furthermore, this compound is a key intermediate in the synthesis of other important chlorinated pyridines. It can be converted to 2,3-dichloro-5-(trichloromethyl)pyridine, which is then fluorinated to produce 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), an intermediate for several major crop protection products. nih.gov The compound's direct derivatives, such as 2-chloro-5-(chloromethyl)pyridine (B46043), are fundamental in synthesizing neonicotinoid insecticides, including imidacloprid and acetamiprid. patsnap.comchemicalbook.comnih.gov The versatility of this compound as a building block is highlighted by its use in creating compounds with diverse functionalities, from insecticides and herbicides to fungicides. pipzine-chem.com

Interactive Table: Pyridine-Based Compounds Derived from this compound

| Derived Compound | Synthesis Route from Precursor | Application/Significance |

|---|---|---|

| 2-Chloro-5-trifluoromethylpyridine | Fluorination (halogen exchange) of the trichloromethyl group. google.comchemicalbook.com | Key intermediate for herbicides like fluazifop. nih.govgoogle.com |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | Further chlorination of the pyridine ring. nih.gov | Intermediate for producing other agrochemicals. nih.gov |

| 2-Chloro-5-(chloromethyl)pyridine | This is a related precursor, but the trichloromethyl compound is part of the broader synthetic family for these types of molecules. patsnap.com | Essential intermediate for insecticides like imidacloprid and acetamiprid. patsnap.comchemicalbook.comnih.gov |

| 2-Chloro-5-(hydrazinylmethyl)pyridine | Synthesized from the derivative 2-chloro-5-(chloromethyl)pyridine. asianpubs.org | Used to create new compounds with potential antimicrobial and anti-malarial effects. asianpubs.org |

Environmental Fate and Ecotoxicological Considerations of 2 Chloro 5 Trichloromethyl Pyridine

Environmental Persistence and Degradation Pathways

The environmental persistence of a chemical compound is a critical factor in determining its potential for long-term environmental impact. For compounds like 2-Chloro-5-(trichloromethyl)pyridine, understanding their degradation pathways is essential for assessing their environmental fate. As a proxy, the degradation of Nitrapyrin (B159567) involves several routes, including hydrolysis, photodegradation, and microbial metabolism epa.govresearchgate.net. It is known to hydrolyze and photodegrade rapidly, suggesting it should not persist in most environmental conditions epa.gov. The primary degradation product of Nitrapyrin is 6-chloropicolinic acid (6-CPA) epa.gov.

In aquatic environments, Nitrapyrin has been detected in streams, indicating its potential for off-field transport illinois.eduacs.org. Its persistence in streams has been observed for up to five weeks acs.org. The degradation in aquatic systems is expected to occur through hydrolysis and photolysis epa.gov.

Environmental factors play a crucial role in the degradation rate of chemical compounds. For Nitrapyrin, temperature is a significant factor. Studies have shown that the degradation of Nitrapyrin in soil is temperature-dependent, with faster degradation occurring at higher temperatures researchgate.net. This suggests that in warmer climates, the persistence of this compound in soil would be shorter. Soil organic matter content also affects its persistence, with higher organic matter leading to increased adsorption and potentially slower degradation researchgate.net.

Mobility in Environmental Compartments (e.g., water solubility and soil mobility)

The mobility of a chemical in the environment determines its distribution across different compartments such as soil, water, and air. The water solubility of a compound is a key determinant of its mobility in soil and its potential to leach into groundwater. While specific data for this compound is limited, information on related compounds suggests it has low water solubility fishersci.com. For instance, 2-Chloro-5-(chloromethyl)pyridine (B46043) is described as insoluble in water chemicalbook.comchemicalbook.com. This low water solubility suggests that this compound is not likely to be highly mobile in the environment fishersci.com.